Cyclopropylsulfonyl vs. 1,3,5-Trimethylpyrazol-4-ylsulfonyl: Scaffold-Level Evidence from M5 mAChR Virtual Screening
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold bearing an 8-sulfonamide substituent was identified as a novel M5 mAChR inhibitor chemotype through consensus virtual screening. VU0549108, carrying an 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl) group, demonstrated M5 IC50 = 6.2 μM with M1–4 IC50s all >10 μM, yielding a selectivity window of at least 1.6-fold for M5 over other mAChR subtypes [1]. The cyclopropylsulfonyl analog (CAS 1351653-99-0) represents a structurally simplified variant in which the bicyclic pyrazole is replaced by a compact, sp³-rich cyclopropyl ring. This scaffold-hop alters both lipophilicity (cLogP) and the conformational envelope of the sulfonamide appendage, and published crystallographic evidence confirms that cyclopropylsulfonyl groups adopt a distinct preferred rotamer about the C–S bond relative to other alkyl- or arylsulfonyl groups [2]. Comparative biological data for the cyclopropylsulfonyl analog versus VU0549108 have not yet been disclosed in the public domain, classifying this as class-level inference based on shared scaffold architecture and substituent divergence.
| Evidence Dimension | M5 mAChR inhibitory activity (scaffold precedent) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 1351653-99-0 |
| Comparator Or Baseline | VU0549108: M5 IC50 = 6.2 μM; M1–4 IC50s >10 μM; Ki (orthosteric, [3H]-NMS) = 2.7 μM [1] |
| Quantified Difference | Cannot be quantified due to absence of data for target compound; structural divergence (cyclopropyl vs. pyrazolyl) is documented |
| Conditions | VU0549108: cell-based functional assays (mAChR subtype panel); [3H]-NMS radioligand binding displacement |
Why This Matters
The validated scaffold class establishes a plausible M5-selective starting point, and the cyclopropylsulfonyl variant offers a structurally differentiated, commercially available analog for SAR expansion around this validated chemotype.
- [1] Geanes AR, Cho HP, Nance KD, McGowan KM, Conn PJ, Jones CK, Meiler J, Lindsley CW. Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. Bioorg Med Chem Lett. 2016;26(18):4502-4506. PMID: 27503678. View Source
- [2] The Conformation Of The Cyclopropylsulfonyl Group. Single crystal x-ray structures of five cyclopropylsulfonyl compounds—all show similar conformations about the (cyclopropyl carbon)-sulfur bond consistent with cyclopropyl-sulfonyl conjugation. 1993. Available via AMiner. View Source
